molecular formula C5H3FLiNO2S B2732142 Lithium(1+) ion 5-fluoropyridine-2-sulfinate CAS No. 2172079-43-3

Lithium(1+) ion 5-fluoropyridine-2-sulfinate

Cat. No.: B2732142
CAS No.: 2172079-43-3
M. Wt: 167.08
InChI Key: OAWCKAUPBSKYLQ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4FNO2SLi It is a lithium salt of 5-fluoropyridine-2-sulfinate, characterized by the presence of a lithium ion and a fluorinated pyridine ring

Preparation Methods

The synthesis of lithium(1+) ion 5-fluoropyridine-2-sulfinate typically involves the reaction of 5-fluoropyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 5-fluoropyridine-2-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinate derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion 5-fluoropyridine-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-fluoropyridine-2-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of certain enzymes, while the fluoropyridine moiety can interact with specific receptors. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Lithium(1+) ion 5-fluoropyridine-2-sulfinate can be compared with other similar compounds such as:

    Lithium(1+) ion 5-chloropyridine-2-sulfinate: Similar structure but with a chlorine atom instead of fluorine.

    Lithium(1+) ion 5-bromopyridine-2-sulfinate: Contains a bromine atom instead of fluorine.

    Lithium(1+) ion 5-iodopyridine-2-sulfinate: Contains an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

lithium;5-fluoropyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO2S.Li/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWCKAUPBSKYLQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC=C1F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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